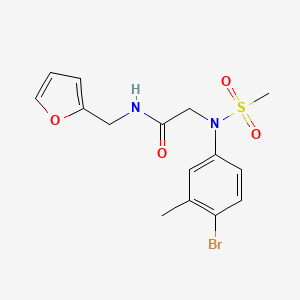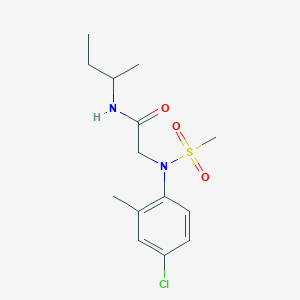![molecular formula C20H19ClN4O4 B4885471 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that can be beneficial in various research fields.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with specific receptors in the brain. This compound has been shown to have a high affinity for the D2 dopamine receptor subtype, the serotonin transporter, and the GABA receptor. By binding to these receptors, this compound can modulate neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it interacts with. When binding to the D2 dopamine receptor subtype, this compound can modulate dopamine-mediated neurotransmission, which can affect various physiological processes such as reward, motivation, and movement. When inhibiting the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft, which can affect various physiological processes such as mood, appetite, and sleep. When modulating GABA-mediated neurotransmission, this compound can affect various physiological processes such as anxiety, muscle relaxation, and seizure activity.
実験室実験の利点と制限
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has advantages and limitations for lab experiments. One advantage is that it has a high affinity for specific receptors, which can make it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have a modulatory effect on neurotransmission, which can make it a useful tool for studying the physiological processes that are affected by these neurotransmitters. One limitation is that this compound can be toxic at high concentrations, which can affect the viability of cells or animals used in experiments. Additionally, the specific effects of this compound can vary depending on the dose, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further explore its potential applications in the study of specific receptors and neurotransmitters. Another direction is to investigate the specific biochemical and physiological effects of this compound in various experimental models. Additionally, future studies could focus on developing derivatives of this compound that have improved selectivity or reduced toxicity. Finally, future studies could explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
合成法
The synthesis method for 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidine-1-carboxylic acid with 4-(4-nitrophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces this compound as the final product.
科学的研究の応用
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has potential applications in various scientific research fields. It has been used as a ligand for the study of dopamine receptors and has been shown to have a high affinity for the D2 dopamine receptor subtype. This compound has also been used in the study of the serotonin transporter and has been shown to inhibit the reuptake of serotonin in vitro. Additionally, this compound has been used in the study of the GABA receptor and has been shown to have a modulatory effect on GABA-mediated neurotransmission.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c21-14-2-1-3-17(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-16(7-5-15)25(28)29/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCODILKILAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)